molecular formula C20H22BrNO2 B2981844 Ethyl 2-(3-bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate CAS No. 1391609-57-6

Ethyl 2-(3-bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate

Cat. No.: B2981844
CAS No.: 1391609-57-6
M. Wt: 388.305
InChI Key: SFIFXZBEPPKTSW-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is a high-purity chemical intermediate designed for research applications in medicinal chemistry and materials science. This compound features a 1,2,3,4-tetrahydroquinoline core, a privileged scaffold recognized for its broad utility in developing biologically active molecules . The structure incorporates a 3-bromophenyl substituent at the 2-position and a 4,4-dimethyl group, which provides steric influence and metabolic stability, while the ethyl ester moiety at the 6-position offers a versatile handle for further synthetic modification, such as hydrolysis to the corresponding carboxylic acid or amide formation. Tetrahydroquinoline derivatives are of significant interest in pharmaceutical research due to their diverse biological activities, which include serving as bromodomain inhibitors , anti-inflammatory agents , and antioxidant compounds . This specific derivative is a valuable building block for the synthesis of more complex molecules, including hybrid compounds and fused heterocyclic systems, which can be screened for various pharmacological properties . The bromine atom present on the phenyl ring makes the compound an excellent substrate for metal-catalyzed cross-coupling reactions, enabling rapid diversification of the structure. Beyond pharmaceutical applications, tetrahydroquinoline-based structures are also explored in material science for applications such as organic sensitizers in dye-sensitized solar cells (DSSCs) due to their suitable photo-response in the visible region . This product is strictly intended for research purposes in a controlled laboratory environment. It is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) and adhere to all relevant laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-bromophenyl)-4,4-dimethyl-2,3-dihydro-1H-quinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO2/c1-4-24-19(23)14-8-9-17-16(11-14)20(2,3)12-18(22-17)13-6-5-7-15(21)10-13/h5-11,18,22H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIFXZBEPPKTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(CC2(C)C)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various quinoline derivatives, which are important in medicinal chemistry. Biology: Quinoline derivatives have shown biological activity, including antimicrobial, antifungal, and anticancer properties. Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, such as in the treatment of infectious diseases and cancer. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(3-bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate exerts its effects depends on its specific biological target. In general, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Physical Properties :

  • Boiling Point : 497.1 ± 45.0 °C (predicted)
  • Density : 1.271 ± 0.06 g/cm³
  • pKa : 1.84 ± 0.60 (indicating weak acidity, likely from the ester group) .

The compound is listed as discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .

Structural and Functional Group Comparisons

The following table highlights critical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents
Ethyl 2-(3-bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate C₂₀H₂₂BrNO₂ 388.3 Ethyl carboxylate, bromophenyl 4,4-dimethyl, 3-bromophenyl
2-(3-Bromophenyl)-N-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide C₂₀H₂₄BrN₃O₂S ~442.4 Sulfonamide, bromophenyl N-isopropyl, 4,4-dimethyl
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate C₁₂H₁₃NO₃ 219.1 Ethyl carboxylate, ketone (2-oxo) No bromophenyl or dimethyl groups
Ethyl 6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate C₁₁H₁₂BrNO₃ 286.1 Ethyl carboxylate, benzoxazine ring (oxygen heterocycle) Bromine at position 6

Property and Reactivity Analysis

Electronic and Steric Effects
  • 4,4-Dimethyl substituents rigidify the tetrahydroquinoline ring, reducing conformational flexibility compared to analogs like ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate .
Functional Group Impact
  • Sulfonamide vs. Carboxylate : The sulfonamide analog exhibits stronger hydrogen-bonding capacity, which may improve aqueous solubility compared to the carboxylate ester. However, sulfonamides are prone to hydrolysis under acidic conditions.
  • Benzoxazine vs. Tetrahydroquinoline: The benzoxazine derivative contains an oxygen atom in the heterocyclic ring, altering ring puckering dynamics (see Cremer-Pople parameters ) and electronic distribution. This may affect bioavailability and metabolic stability.
Physicochemical Properties
  • Lipophilicity : The target compound’s bromophenyl and dimethyl groups increase lipophilicity (logP ~4.5 predicted), favoring membrane permeability but limiting aqueous solubility.
  • Thermal Stability : The high predicted boiling point (497.1°C) suggests strong intermolecular forces, likely due to bromine’s polarizability and aromatic stacking.

Biological Activity

Ethyl 2-(3-bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core, which is known for its pharmacological properties. The presence of a bromophenyl group enhances its biological activity through various mechanisms, including interactions with biological targets.

Chemical Formula

  • Molecular Formula : C18H22BrN
  • Molecular Weight : 348.28 g/mol
  • Antioxidant Activity :
    This compound has demonstrated significant antioxidant properties. This activity is crucial in combating oxidative stress in various biological systems.
  • Anticancer Properties :
    Research indicates that derivatives of tetrahydroquinoline compounds exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting cell proliferation. Specifically, studies have shown that similar compounds can induce G2/M cell cycle arrest and apoptosis in various cancer cell lines (e.g., MGC-803, HeLa) while demonstrating low cytotoxicity in normal cells .
  • Neuroprotective Effects :
    The compound has been investigated for its neuroprotective potential. It may inhibit acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease .

Study 1: Anticancer Activity

A study evaluated the anticancer effects of related tetrahydroquinoline derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways .

Study 2: Neuroprotective Effects

In vitro studies have shown that the compound inhibits AChE with an IC50 value of 3.48 μM, demonstrating its potential as a therapeutic agent for Alzheimer's disease .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Cell Line/Model
Compound AAChE Inhibition3.48In vitro (Neuroblastoma)
Compound BAnticancer<10MGC-803 (Stomach Cancer)
Compound CAntioxidant-DPPH Assay

Q & A

Q. What synthetic methodologies are effective for introducing the 3-bromophenyl group into the tetrahydroquinoline scaffold?

Answer: The Suzuki-Miyaura coupling reaction is widely used for introducing aryl groups like 3-bromophenyl. A typical protocol involves:

  • Catalyst system: PdCl₂(PPh₃)₂ (0.1 equiv) with K₂CO₃ as base .
  • Conditions: Reaction in DMF/H₂O (10:2 mL) at 90°C under argon, monitored by TLC.
  • Yield optimization: Excess boronic acid (3.0 equiv) improves coupling efficiency.

Example Reaction Setup:

ComponentQuantity/Parameter
Tetrahydroquinoline bromide1.0 equiv
3-Bromophenylboronic acid3.0 equiv
PdCl₂(PPh₃)₂0.1 equiv
Temperature90°C, 12–24 hours
Yield60–85% (typical)

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • 1H/13C NMR: Assign signals for the tetrahydroquinoline core (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 388.08 for C₂₀H₂₁BrNO₂).
  • IR Spectroscopy: Identify carbonyl (C=O) stretches near 1700 cm⁻¹ .

Key Data Correlation Table:

Functional GroupNMR δ (ppm)IR (cm⁻¹)
Ethyl ester (COOEt)4.2–4.4 (q, 2H)1700–1720 (C=O)
4,4-Dimethyl1.2–1.5 (s, 6H)N/A
3-Bromophenyl7.1–7.5 (m, 4H)600–800 (C-Br)

Advanced Research Questions

Q. How can conformational analysis of the tetrahydroquinoline ring be performed using crystallographic data?

Answer:

  • Software tools: SHELXL (for refinement) and ORTEP-3 (for visualization) .
  • Cremer-Pople parameters: Quantify puckering amplitude (θ) and phase angle (φ) using atomic coordinates from X-ray data .
  • Example: A planar tetrahydroquinoline ring would have θ ≈ 0°, while puckered conformers show θ > 10° .

Crystallographic Parameters (Hypothetical Example):

MetricValue
Puckering amplitude (θ)15.2°
Phase angle (φ)120°
Bond length variance<0.02 Å

Q. How to resolve contradictions in spectroscopic data when characterizing substituent effects?

Answer:

  • 2D NMR (COSY/HSQC): Resolve overlapping signals (e.g., distinguish aromatic protons in the 3-bromophenyl group from quinoline protons) .
  • X-ray crystallography: Validate spatial arrangement of substituents (e.g., bromine orientation relative to the ester group) .
  • Case study: Discrepancies in NOE correlations may arise from dynamic effects; variable-temperature NMR can clarify .

Q. What strategies are used to evaluate bioactivity in tetrahydroquinoline derivatives?

Answer:

  • STAT5 inhibition assays: Test compound activity in myeloid leukemia cell lines (IC₅₀ determination) .
  • Docking studies: Use software like AutoDock to model interactions with STAT5’s SH2 domain .
  • SAR analysis: Compare analogs (e.g., methyl vs. bromo substitutions) to identify critical pharmacophores .

Example Bioactivity Data:

DerivativeIC₅₀ (μM)Key Structural Feature
3-Bromophenyl analog0.45Bromine enhances binding
4-Methyl analog2.3Reduced steric bulk

Methodological Notes

  • Advanced tools: SHELX/ORTEP for crystallography , Cremer-Pople for conformational analysis , and Suzuki coupling for synthesis .
  • Data validation: Cross-reference NMR, X-ray, and biological assays to ensure consistency .

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